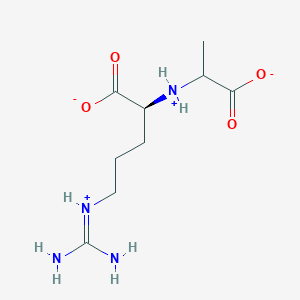

(R)-N2-(1-carboxyethyl)-L-arginine

Description

Historical Context and Initial Characterization in Research

(R)-N2-(1-carboxyethyl)-L-arginine, also known by synonyms such as L-Allooctopine, is a derivative of the amino acid L-arginine. nih.gov Its initial recognition in the scientific literature is closely tied to the study of opines, a class of low-molecular-weight compounds found in plant crown gall tumors and in certain marine invertebrates. While the broader class of opines, including octopine (B30811), was discovered earlier, the specific stereoisomer this compound has been characterized through modern analytical techniques.

A pivotal moment in the research of a related compound, N2-(2-carboxyethyl)arginine, was its identification as a key intermediate in the biosynthesis of clavulanic acid, a clinically important β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. ebi.ac.uknih.gov This discovery was facilitated by the enzyme N2-(2-carboxyethyl)arginine synthase (CEAS). ebi.ac.ukwikipedia.org The characterization of CEAS and its product spurred further investigation into the biosynthesis and chemical properties of related arginine derivatives. ebi.ac.uknih.gov The crystal structure of CEAS was first reported in 2004, providing significant insights into the mechanism of N-C bond formation. nih.gov

Biochemical Classification and Stereochemical Significance

This compound is classified as an L-alpha-amino acid derivative. drugbank.com More specifically, it is an alpha-N-substituted L-arginine and a member of the guanidines and amino dicarboxylic acids. nih.gov The compound's structure features two chiral centers, leading to the importance of its stereochemistry. The "(R)" designation refers to the configuration at the carbon atom of the carboxyethyl group, while the "(L)" designation indicates the configuration at the alpha-carbon of the arginine backbone, which is the naturally occurring form of this amino acid. nih.gov

The precise stereochemistry is critical for its biological recognition and function. The enzyme N2-(2-carboxyethyl)arginine synthase, for instance, catalyzes the condensation of D-glyceraldehyde 3-phosphate and L-arginine to form N2-(2-carboxyethyl)-L-arginine. ebi.ac.ukwikipedia.org This enzymatic synthesis is highly specific, producing a particular stereoisomer. The stereochemical arrangement influences how the molecule interacts with enzyme active sites and other biological molecules.

Overview of Current Research Landscape and Unexplored Scientific Questions

Current research on arginine derivatives continues to expand, driven by their roles in various biological processes. While much of the focus has been on N2-(2-carboxyethyl)arginine due to its role in antibiotic biosynthesis, the broader class of carboxyethyl-arginine derivatives remains an active area of investigation. ebi.ac.uknih.gov Studies on the enzyme CEAS have provided a foundation for protein engineering efforts aimed at creating novel β-amino acids. nih.govnih.gov

A significant portion of recent research has explored the role of L-arginine and its derivatives in the context of nitric oxide (NO) synthesis and its physiological effects. mdpi.comnih.gov L-arginine is a precursor for NO, a critical signaling molecule involved in vasodilation and other processes. mdpi.com The presence of modified arginine compounds can potentially influence the L-arginine-NO pathway.

Unexplored scientific questions include the full extent of the biological activities of this compound beyond its role as a potential intermediate. Its presence and function in different organisms, its metabolic fate, and its potential interactions with other cellular pathways are areas that warrant further investigation. The potential for synthesizing novel arginine derivatives for various applications also remains a promising avenue for future research. farmaciajournal.com

Structure

3D Structure

Properties

Molecular Formula |

C9H18N4O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(2S)-2-(1-carboxylatoethylazaniumyl)-5-(diaminomethylideneazaniumyl)pentanoate |

InChI |

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5?,6-/m0/s1 |

InChI Key |

IMXSCCDUAFEIOE-GDVGLLTNSA-N |

Isomeric SMILES |

CC(C(=O)[O-])[NH2+][C@@H](CCC[NH+]=C(N)N)C(=O)[O-] |

Canonical SMILES |

CC(C(=O)[O-])[NH2+]C(CCC[NH+]=C(N)N)C(=O)[O-] |

Origin of Product |

United States |

Biochemical Pathways and Metabolism of R N2 1 Carboxyethyl L Arginine

Enzymatic Biosynthesis Pathways of (R)-N2-(1-carboxyethyl)-L-arginine

The biosynthesis of this compound, also known as L-Allooctopine, is a fascinating example of enzymatic condensation. This process is primarily understood through the study of opines, a class of compounds synthesized in plant tissues infected by Agrobacterium species and also found in some marine invertebrates. nih.govnih.govnih.gov

Identification of Precursors and Cofactors

The synthesis of this compound involves the joining of two fundamental metabolic building blocks: the amino acid L-arginine and the alpha-keto acid pyruvate (B1213749). This reaction is dependent on the presence of a crucial cofactor, the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which provides the necessary reducing power for the reaction to proceed.

| Precursor/Cofactor | Chemical Class | Role in Biosynthesis |

| L-Arginine | Amino Acid | Provides the arginine backbone of the final molecule. |

| Pyruvate | α-Keto Acid | Provides the carboxyethyl group. |

| NADH | Coenzyme | Acts as a reducing agent, donating electrons. |

Elucidation of Reaction Mechanisms of Key Biosynthetic Enzymes

The primary enzyme responsible for the synthesis of this compound is Octopine (B30811) dehydrogenase (OcDH) . nih.govnih.gov This enzyme facilitates a reductive condensation reaction. The proposed mechanism for OcDH involves an ordered binding of its substrates. uniprot.org First, NADH binds to the enzyme, which induces a conformational change that creates and stabilizes the binding site for L-arginine. uniprot.orgwikipedia.org The binding of L-arginine then triggers a further conformational shift, which in turn forms the binding site for pyruvate. uniprot.orgwikipedia.org

Once all three components are bound to the enzyme's active site, the α-amino group of L-arginine attacks the keto group of pyruvate, forming an unstable intermediate known as a Schiff base. wikipedia.org This intermediate is then rapidly reduced by the bound NADH, leading to the formation of the stable this compound product and the release of NAD+ and water. nih.govwikipedia.org This ordered mechanism is crucial as it prevents the premature reduction of pyruvate to lactate (B86563). uniprot.org

Regulation of Biosynthetic Flux

The regulation of the biosynthetic flux of this compound is intrinsically linked to the metabolic state of the cell, particularly the availability of its precursors and the redox balance (NADH/NAD+ ratio). In marine invertebrates, the activity of Octopine dehydrogenase is significantly correlated with the organism's capacity to manage the acidic end products of anaerobic metabolism, highlighting its role in maintaining redox homeostasis during periods of low oxygen. nih.govwikipedia.org

While specific allosteric regulators for the biosynthetic activity of OcDH are not extensively documented, the regulation of similar dehydrogenase complexes, such as pyruvate dehydrogenase, offers potential models. Pyruvate dehydrogenase is known to be inhibited by its products, acetyl-CoA and NADH, and activated by substrates like NAD+ and CoA. researchgate.netwikipedia.org It is plausible that the biosynthetic activity of OcDH is similarly regulated by the concentrations of its substrates (L-arginine, pyruvate, NADH) and products (this compound, NAD+).

Catabolism and Degradation Pathways of this compound

The breakdown of this compound serves as a crucial nutrient source for certain microorganisms, most notably Agrobacterium tumefaciens. apsnet.orgresearchgate.net This bacterium can utilize opines, including this compound (referred to as octopine in this context), produced by the plant tumors it induces. atspace.org

Characterization of Degradation Enzymes and Their Specificity

The catabolism of this compound in Agrobacterium tumefaciens is orchestrated by a set of genes organized in the octopine catabolism (occ) operon . nih.govnih.gov A key enzyme in this pathway is opine oxidase , encoded by the ooxA and ooxB genes. uniprot.orgnih.gov This enzyme catalyzes the oxidative cleavage of this compound, breaking the bond between the arginine and the carboxyethyl moieties. uniprot.orgnih.gov

The expression of the octopine catabolism operon is tightly regulated. It is induced by the presence of octopine itself, acting as a signal for the bacterium that a nutrient source is available. nih.govfrontiersin.org This induction is mediated by a LysR-type transcriptional regulatory protein, OccR, which binds to octopine and activates the transcription of the catabolic genes. frontiersin.org

| Degradation Enzyme | Gene(s) | Function | Organism |

| Opine Oxidase | ooxA, ooxB | Oxidative cleavage of this compound. | Agrobacterium tumefaciens |

| Arginase | arcA | Hydrolysis of L-arginine to L-ornithine and urea (B33335). | Agrobacterium tumefaciens |

| Ornithine Cyclodeaminase | ocd | Conversion of L-ornithine to proline and ammonia (B1221849). | Agrobacterium tumefaciens |

| Proline Dehydrogenase | putA | Conversion of proline to glutamate. | Agrobacterium tumefaciens |

Identification of Downstream Metabolites

The initial degradation of this compound by opine oxidase yields its two original precursors: L-arginine and pyruvate . nih.gov These molecules then enter the central metabolic pathways of the organism.

In Agrobacterium tumefaciens, L-arginine is further catabolized by the enzyme arginase (arcA) into L-ornithine and urea . nih.gov L-ornithine is subsequently converted to proline and ammonia by ornithine cyclodeaminase (ocd). Finally, proline is oxidized to glutamate by proline dehydrogenase (putA). nih.gov Pyruvate, the other initial degradation product, can be readily utilized in central carbon metabolism, for instance, by being converted to acetyl-CoA and entering the citric acid cycle. wikipedia.org This complete breakdown of this compound provides the bacterium with essential sources of carbon and nitrogen. apsnet.orgnih.gov

| Initial Degradation Products | Further Downstream Metabolites |

| L-Arginine | L-Ornithine, Urea, Proline, Glutamate |

| Pyruvate | Acetyl-CoA, intermediates of the Citric Acid Cycle |

Control Mechanisms Governing Degradation Pathways

The degradation of this compound in mammals is not yet fully elucidated, and specific enzymes responsible for its catabolism have not been definitively identified. However, based on the metabolism of structurally similar compounds, particularly L-arginine and other N-substituted amino acids, we can infer potential control mechanisms that might govern its breakdown.

The regulation of metabolic pathways is a complex interplay of substrate availability, product inhibition, and allosteric control of enzymatic activity. For a compound like this compound, its degradation would likely be influenced by the cellular concentrations of L-arginine, pyruvate (from which the 1-carboxyethyl group is derived), and the downstream products of its catabolism.

One plausible, though unconfirmed, route for the degradation of this compound is through the action of a putative "opine dehydrogenase" or a similar enzyme with broad substrate specificity. In invertebrates and bacteria, opine dehydrogenases catalyze the reversible reductive condensation of an amino acid with an α-keto acid. While a specific opine dehydrogenase for this compound has not been characterized in mammals, the existence of enzymes capable of cleaving the N-C bond is conceivable. The control of such an enzyme would likely be subject to the following:

Substrate Availability: The rate of degradation would be dependent on the intracellular concentration of this compound.

Cofactor Levels: If the degradation is oxidative, the availability of cofactors such as NAD+ or FAD would be a controlling factor.

Product Inhibition: The accumulation of degradation products, potentially L-arginine and pyruvate, could feedback to inhibit the enzyme's activity.

Furthermore, the general state of the cell's energy and nitrogen balance would likely exert control. During periods of nitrogen excess, pathways that liberate the amino group for excretion via the urea cycle might be upregulated. Conversely, under conditions of nitrogen limitation, the preservation of the arginine moiety might be favored.

It is also important to consider that this compound may be a poor substrate for the well-characterized enzymes of L-arginine metabolism, such as arginase and nitric oxide synthase, due to the modification at the N2 position. This could lead to a slower rate of degradation compared to its parent amino acid.

Interconnection with Broader Metabolic Networks

The metabolism of any single compound does not occur in isolation. Instead, it is intricately linked with the vast network of biochemical reactions that constitute cellular metabolism. The metabolic fate of this compound is undoubtedly intertwined with central metabolic pathways, including those of arginine and nitrogen, carbon, and other amino acid derivatives.

Integration with Arginine and Nitrogen Metabolism

As a derivative of L-arginine, the metabolism of this compound is most directly connected to the pathways of arginine and nitrogen metabolism. L-arginine is a critical hub in nitrogen metabolism, serving as a key intermediate in the urea cycle for the disposal of excess nitrogen and as a precursor for the synthesis of nitric oxide (NO), a vital signaling molecule. nih.govembopress.org

Should this compound be hydrolyzed to L-arginine and pyruvate, the liberated L-arginine would directly enter the cellular arginine pool. From there, it could be:

Converted to Nitric Oxide: Nitric oxide synthases (NOS) utilize L-arginine to produce NO and L-citrulline. nih.govembopress.org This pathway is crucial for various physiological processes, including vasodilation and neurotransmission.

Incorporated into Proteins: Like other amino acids, L-arginine is a building block for protein synthesis.

Metabolized to Other Compounds: L-arginine can also be a precursor for the synthesis of creatine, polyamines, proline, and glutamate. researchgate.netnih.gov

The entry of this compound-derived arginine into these pathways would be subject to the same regulatory mechanisms that govern the fate of L-arginine from other sources. Competition for enzymes and transporters between L-arginine and its N-substituted derivative could also represent a point of metabolic cross-talk.

Relationship to Central Carbon Metabolism

The "carboxyethyl" portion of this compound suggests a direct link to central carbon metabolism, specifically through pyruvate. Pyruvate is a pivotal intermediate in glucose metabolism, standing at the crossroads of glycolysis and the tricarboxylic acid (TCA) cycle.

If the degradation of this compound releases pyruvate, this three-carbon molecule can have several fates:

Entry into the TCA Cycle: Pyruvate can be converted to acetyl-CoA by the pyruvate dehydrogenase complex and enter the TCA cycle for energy production. The TCA cycle is the final common pathway for the oxidation of carbohydrates, fats, and amino acids.

Gluconeogenesis: In the liver and kidneys, pyruvate can be a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.

Conversion to Alanine: Pyruvate can be transaminated to form the amino acid alanine.

The integration with the TCA cycle is particularly significant. The complete oxidation of the carboxyethyl group would contribute to the cellular energy pool in the form of ATP. Furthermore, intermediates of the TCA cycle can be siphoned off for various biosynthetic processes, creating a dynamic interplay between catabolism and anabolism. For instance, α-ketoglutarate, a TCA cycle intermediate, can be formed from glutamate, which in turn can be derived from arginine metabolism. nih.gov

Metabolic Cross-talk with Other Amino Acid Derivatives

The metabolism of this compound likely intersects with the pathways of other amino acid derivatives beyond just L-arginine itself. The modification at the N2 position places it in the broader category of N-substituted amino acids.

The presence of this compound could potentially influence the metabolism of other amino acids through several mechanisms:

Competition for Enzymes: Enzymes with broad substrate specificity that might be involved in the degradation of this compound could also act on other N-substituted amino acids, leading to competitive inhibition.

Competition for Transporters: The uptake of this compound into cells is likely mediated by amino acid transporters. It could compete with other amino acids and their derivatives for these transporters, thereby affecting their intracellular concentrations and subsequent metabolism.

Alteration of Metabolite Pools: The breakdown of this compound to L-arginine and pyruvate would alter the intracellular pools of these metabolites, which could, in turn, influence the metabolic flux through various interconnected pathways involving other amino acids. For example, an increase in the pyruvate pool could drive the transamination of other amino acids.

The study of metabolic cross-talk is essential for understanding the integrated physiological response to various metabolites. While the specific interactions of this compound with other amino acid derivatives remain to be fully characterized, its structural features suggest a rich potential for such interplay. nih.govresearchgate.netnih.gov

Enzymology and Molecular Mechanisms Associated with R N2 1 Carboxyethyl L Arginine

Characterization of Enzymes Involved in (R)-N2-(1-carboxyethyl)-L-arginine Metabolism

Octopine (B30811) dehydrogenase (EC 1.5.1.11) is the principal enzyme in the metabolic pathway of D-octopine. It is found in a variety of marine invertebrates, including mollusks and cephalopods, where it plays a role analogous to lactate (B86563) dehydrogenase in vertebrates by reoxidizing NADH to NAD+. wikipedia.orgnih.gov In some bacteria, such as Agrobacterium tumefaciens, opine dehydrogenases are involved in the catabolism of opines as a source of carbon and nitrogen. wikipedia.org

The kinetic mechanism of Octopine Dehydrogenase from the great scallop, Pecten maximus, has been extensively studied. The reaction proceeds via a sequential ordered mechanism where NADH binds first, followed by L-arginine, and finally pyruvate (B1213749). nih.gov The enzyme exhibits a high degree of substrate specificity. While it can utilize some other amino acids to a lesser extent, L-arginine is the preferred substrate. nih.gov The enzyme's specificity is attributed to a "molecular ruler" mechanism, where the size and charge of the substrate-binding pocket restrict the entry of other molecules. wikipedia.org A negatively charged pocket specifically accommodates the positively charged guanidinium (B1211019) group of L-arginine. wikipedia.org

Table 1: Kinetic Parameters for Octopine Dehydrogenase from Pecten maximus

| Substrate | K_m (mM) |

| D-Octopine | 0.82 |

| L-Arginine | 1.1 |

| Pyruvate | 0.4 |

| NAD+ | 0.13 |

| NADH | 0.02 |

Note: The kinetic parameters can vary depending on the source of the enzyme and the experimental conditions.

The three-dimensional structure of Octopine Dehydrogenase from Pecten maximus has been determined by X-ray crystallography (PDB ID: 3IQD). nih.gov The enzyme is a monomer with a molecular weight of approximately 38 kDa and consists of two distinct domains. wikipedia.org Domain I contains a classic Rossmann fold, which is responsible for binding the NADH cofactor. Domain II is connected to Domain I and is involved in binding the amino acid and pyruvate substrates. wikipedia.org The binding of NADH induces a conformational change that brings the two domains closer together, creating the binding site for L-arginine. wikipedia.org

The active site of Octopine Dehydrogenase is located in the cleft between the two domains. wikipedia.org The catalytic mechanism involves a series of conformational changes induced by substrate binding. The binding of NADH to the Rossmann fold in Domain I initiates a partial closure of the domains, which stabilizes the binding site for L-arginine. wikipedia.org The subsequent binding of the guanidinium head of L-arginine induces a further rotational movement of Domain II, which in turn forms the binding site for pyruvate. wikipedia.org This ordered binding ensures that pyruvate is positioned correctly for the reductive condensation with L-arginine. The reaction proceeds through the formation of a Schiff base intermediate between the amino group of L-arginine and the keto group of pyruvate, which is then reduced by NADH to form D-octopine. wikipedia.org

Regulation of Enzyme Activity and Gene Expression

The activity of Octopine Dehydrogenase is primarily regulated by the availability of its substrates, following an ordered binding mechanism. In the context of Agrobacterium tumefaciens, the genes responsible for octopine catabolism are located on the Ti plasmid and their expression is inducible by the presence of octopine. nih.govasm.org

While the ordered binding of substrates (NADH, L-arginine, and pyruvate) is a key regulatory feature of Octopine Dehydrogenase, there is limited evidence for classical allosteric regulation by other effector molecules that bind to a distinct regulatory site. The sequential binding ensures that the synthesis of D-octopine is tightly coupled to the presence of both L-arginine and pyruvate, preventing the wasteful consumption of NADH. nih.gov The binding of each ligand induces conformational changes that prepare the enzyme for the next substrate, a form of regulation inherent to the catalytic cycle itself.

Transcriptional and Translational Control of Enzyme Genes

Transcriptional Control:

The expression of the ceaS gene is subject to a hierarchical regulatory cascade. Key transcriptional activators play a pivotal role in initiating and modulating the transcription of the clavulanic acid biosynthesis genes, including ceaS.

CcaR: A prominent regulator is the clavulanic acid and cephamycin regulator (CcaR) , a SARP (Streptomyces Antibiotic Regulatory Protein) family transcriptional activator. CcaR is a positive regulator that controls the expression of both the cephamycin C and clavulanic acid gene clusters. nih.gov It directly influences the transcription of early genes in the clavulanic acid pathway, including the promoter of ceaS2, a homolog of the ceaS gene. nih.gov

ClaR: Downstream in the regulatory cascade is the clavulanic acid-specific regulator (ClaR) , a LysR-type transcriptional regulator. ClaR is essential for the expression of the late genes in the clavulanic acid pathway. researchgate.net While CcaR has a broader regulatory role, ClaR provides a more specific level of control over the later stages of biosynthesis. The expression of claR itself is dependent on CcaR, highlighting the cascaded nature of this regulatory network.

Nutrient-level Regulation: The transcription of the clavulanic acid gene cluster, including ceaS, is also responsive to nutritional cues. Studies have shown that the presence of rich organic nitrogen sources, particularly arginine, can significantly impact the expression of the three gene clusters associated with clavulanic acid biosynthesis, leading to increased production. This indicates that the availability of the precursor L-arginine can transcriptionally upregulate its own utilization in the biosynthetic pathway.

Translational and Post-transcriptional Control:

Beyond transcriptional initiation, the expression of the ceaS gene is also modulated at the post-transcriptional level. This provides an additional layer of control, allowing for a more rapid and fine-tuned response to changing cellular conditions.

Recent studies employing genome-wide analysis of transcript 3'-end positions in Streptomyces clavuligerus have revealed the presence of non-terminal TEPs (NT-TEPs) within the clavulanic acid gene cluster. nih.gov These elements can influence the stability and processing of mRNA transcripts. Specifically, the ceaS2 gene, which is involved in the initial condensation step for clavulanic acid biosynthesis, is regulated by high-stability U-rich NT-TEPs. nih.gov This suggests that the cell can independently regulate the transcript abundance of ceaS2 from the downstream biosynthetic genes, allowing for precise control over the production of this compound. nih.gov This level of regulation underscores the importance of controlling the flux into the clavulanic acid pathway at its very first committed step.

Furthermore, ribonucleases (RNases) such as RNase III and RNase J, which are involved in mRNA processing and degradation, have been shown to play a role in regulating secondary metabolism in Streptomyces species. nih.gov While their specific action on the ceaS transcript has not been detailed, their involvement in the broader context of antibiotic biosynthesis suggests a potential role in the post-transcriptional regulation of this compound synthesis.

Identification and Mechanism of Action of Endogenous Modulators

The activity of enzymes is often modulated by endogenous small molecules, which can act as inhibitors or activators, providing a rapid mechanism for feedback regulation.

Based on available scientific literature, there is currently no specific information identifying endogenous enzymatic inhibitors of N2-(2-carboxyethyl)arginine synthase (CEAS). Research has primarily focused on the enzyme's structure, catalytic mechanism, and substrate specificity. ontosight.ai While studies have investigated substrate analogues, these are not endogenous modulators.

Similarly, there is no specific information available in the current scientific literature regarding endogenous enzymatic activators of N2-(2-carboxyethyl)arginine synthase (CEAS). The enzyme is dependent on the cofactor thiamin diphosphate (B83284) (ThDP) and a divalent metal ion, typically Mg2+, for its catalytic activity. ontosight.ai However, these are considered essential cofactors rather than allosteric activators that modulate the enzyme's activity in response to metabolic signals.

Information regarding this compound is not extensively available in current scientific literature.

Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of specific information on the chemical compound this compound. This scarcity of data prevents the generation of a detailed and scientifically accurate article that adheres to the requested outline on its cellular and systemic physiological roles.

The available information primarily focuses on related compounds, particularly its stereoisomer D-octopine and the broader class of molecules known as opines. This compound is identified in some chemical supplier databases under the synonym L-Allooctopine. cymitquimica.commedchemexpress.comchemicalbook.combiocat.combiocompare.combldpharm.com These sources classify it as a competitive inhibitor of D-octopine, an opine dehydrogenase inhibitor. cymitquimica.commedchemexpress.combiocat.com However, detailed studies on its specific physiological effects, metabolic pathways, and cellular functions are not described in the retrieved scientific papers.

Opines, in general, are recognized for their role in the nitrogen and carbon metabolism of bacteria such as Agrobacterium. wikipedia.orgnih.govbionity.comletstalkacademy.comnih.gov These compounds are synthesized in plants genetically modified by the bacteria, which then use them as a nutrient source. wikipedia.orgbionity.comletstalkacademy.comnih.gov While this provides a general context for the function of opines, it does not offer specific insights into the physiological roles of the (R)-isomer of N2-(1-carboxyethyl)-L-arginine within other biological systems.

The requested detailed analysis of its contribution to nitrogen homeostasis, osmoregulation, redox balance, intracellular signaling pathways, and its subcellular compartmentalization and transport mechanisms cannot be fulfilled due to the absence of specific research on this particular compound. Constructing an article based on the general properties of opines or the activities of its D-isomer would be speculative and would not meet the required standard of scientific accuracy for the specified compound.

Therefore, a comprehensive article on the "Cellular and Systemic Physiological Roles of this compound" as outlined cannot be produced at this time. Further research and publication of studies specifically investigating this compound are needed to provide the necessary information.

Cellular and Systemic Physiological Roles of R N2 1 Carboxyethyl L Arginine

Distribution and Localization Studies

Tissue and Organ-Specific Distribution in Non-Human Model Systems

In these organisms, OcDH is primarily located in muscle tissues, where it plays a crucial role in energy metabolism during periods of high muscular activity and low oxygen availability (anaerobiosis). For instance, in the great scallop (Pecten maximus), OcDH is abundant in the adductor muscle, which is responsible for the rapid shell closure during escape swimming. The concentration of opines, including potentially (R)-N2-(1-carboxyethyl)-L-arginine, would therefore be expected to be highest in these metabolically active tissues under anaerobic conditions.

The distribution is dependent on the substrate specificity of the OcDH present in a particular organism. In organisms with OcDH that has a broad substrate specificity, such as certain sea anemones, the formation and therefore distribution of this compound is more likely.

| Organism Type | Tissue/Organ | Inferred Presence of this compound | Basis of Inference |

| Marine Mollusks (e.g., Scallops) | Adductor Muscle | Possible, but likely low | High OcDH activity, but enzyme is highly specific for substrates leading to octopine (B30811). |

| Marine Coelenterates (e.g., Sea Anemones) | Muscle Tissues | More likely | OcDH exhibits broader substrate specificity, allowing for the potential synthesis of various opines. |

Functional Significance in Model Organisms and Cell Culture Systems

The functional significance of this compound is primarily understood through the lens of its role as a product of the octopine dehydrogenase reaction. This reaction is a key component of anaerobic glycolysis in many marine invertebrates, serving a similar function to lactate (B86563) dehydrogenase in vertebrates. The primary role is to maintain the NAD+/NADH ratio, allowing for the continued production of ATP through glycolysis when oxygen is scarce.

Specific studies on the direct effects or metabolism of this compound in microorganisms like bacteria and yeast are scarce. However, the broader context of opine metabolism is well-documented in Agrobacterium tumefaciens. This bacterium can induce the synthesis of opines, such as octopine and nopaline, in plants and then utilize them as a source of carbon and nitrogen. While the catabolism of octopine by A. tumefaciens has been described, there is no specific mention of this compound being produced or metabolized by these bacteria.

There is no direct evidence in the scientific literature of this compound being produced or having a specific function in plant systems. The research on opines in plants is centered on those induced by Agrobacterium tumefaciens, with no specific identification of L-Allooctopine.

Currently, there are no published studies that have investigated the physiological roles or metabolic fate of this compound in either invertebrate or vertebrate cell lines or organoid systems. Research has focused on the enzyme (OcDH) isolated from tissues rather than the effects of its products on cultured cells.

Direct in vivo studies, such as gene knockout or knock-in experiments specifically targeting the synthesis or pathways involving this compound, have not been reported. The functional understanding is derived from metabolic studies on marine invertebrates during anaerobiosis. These studies show an accumulation of opines in muscle tissue, which correlates with the regeneration of NAD+ and the maintenance of ATP production. The specific contribution of this compound to this process, relative to other opines like octopine, would depend on the specific kinetics and substrate availability for the OcDH enzyme in the organism under study.

| Model System | Key Findings Related to this compound | Citations |

| Marine Invertebrates | Functions as an end product of anaerobic glycolysis, helping to maintain redox balance. | |

| Agrobacterium tumefaciens | General opine metabolism is documented, but no specific role for L-Allooctopine is identified. |

Interactions with Other Biomolecules

The primary and most well-documented biomolecular interaction of this compound is with the enzyme **octopine dehydrogenase (Oc

Protein-Ligand Interactions and Binding Affinities

The most well-characterized protein interaction involving a closely related form of this compound, N2-(2-carboxyethyl)-L-arginine, is with N2-(2-carboxyethyl)arginine synthase (CEAS). wikipedia.orgnih.gov This enzyme catalyzes the condensation of L-arginine and D-glyceraldehyde 3-phosphate to form N2-(2-carboxyethyl)-L-arginine, the initial step in the biosynthesis of the β-lactamase inhibitor clavulanic acid in the bacterium Streptomyces clavuligerus. nih.govresearchgate.netnih.gov

Structural studies, including X-ray crystallography, have provided detailed insights into the binding of the substrates to the CEAS active site. nih.govnih.gov The enzyme is a tetramer, and its active site binds both L-arginine and a second substrate, D-glyceraldehyde-3-phosphate. wikipedia.orgnih.gov A key feature of the catalytic mechanism involves the formation of an α,β-unsaturated intermediate from D-glyceraldehyde-3-phosphate, which then undergoes a Michael addition with the α-amino group of L-arginine. nih.gov

The crystal structure of CEAS has been solved, revealing a thiamin diphosphate (B83284) (ThDP) cofactor and a magnesium ion (Mg2+) at the active site. nih.gov A sulfate (B86663) anion observed in the active site is thought to mimic the binding of the phosphate (B84403) group of the D-glyceraldehyde 3-phosphate substrate. nih.gov These structural data provide a basis for understanding the specific recognition and binding of the precursors to N2-(2-carboxyethyl)-L-arginine.

While the interaction with CEAS is specific to organisms that produce clavulanic acid, the potential for this compound and its isomers to interact with other proteins in different biological systems remains an area for further investigation. The structural similarity of N-omega-carboxyethyl-L-arginine to endogenous inhibitors of nitric oxide synthases suggests a potential for interaction, though this has not been definitively demonstrated for the this compound isomer.

Table 1: Protein Interactions of N2-(2-carboxyethyl)arginine Precursors

| Interacting Protein | Ligands | Organism | Interaction Type | Significance |

| N2-(2-carboxyethyl)arginine synthase (CEAS) | L-arginine, D-glyceraldehyde 3-phosphate | Streptomyces clavuligerus | Substrate Binding | Biosynthesis of clavulanic acid |

Post-Translational Protein Modification (where relevant to this compound)

Post-translational modifications (PTMs) of proteins are crucial for regulating their function, and arginine residues are known targets for various enzymatic and non-enzymatic modifications. However, there is currently no direct evidence to suggest that this compound itself is incorporated into proteins as a post-translational modification under normal physiological conditions.

Research has identified a novel arginine modification, N7-(1-carboxyethyl)-arginine, which was formed from Nα-acetylarginine and glucose under conditions of high hydrostatic pressure. This indicates that the carboxyethylation of arginine can occur, but the physiological relevance of this specific isomer and the conditions under which it was formed remain to be elucidated.

The formation of other arginine-derived advanced glycation end-products (AGEs), such as Nω-(carboxymethyl)arginine (CMA), has been observed in glycated collagens and mouse tissues. nih.gov CMA is produced via oxidation in glycated collagen. nih.gov The formation of such AGEs on proteins can alter their structure and function. While this demonstrates the susceptibility of arginine residues to modification by glucose and its metabolites, it does not directly confirm the existence of this compound as a PTM.

Formation of Adducts with Macromolecules

The non-enzymatic reaction of reducing sugars with biological macromolecules, known as the Maillard reaction, can lead to the formation of advanced glycation end-products (AGEs). These adducts can accumulate on proteins and nucleic acids, potentially altering their function and contributing to cellular dysfunction.

While the direct formation of adducts between this compound and macromolecules like proteins has not been extensively documented, the formation of a similar adduct with DNA has been reported. N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) has been identified as a major non-enzymatic glycation product of DNA. nih.govnih.gov The formation of CEdG is thought to occur through the reaction of methylglyoxal, a reactive α-oxoaldehyde, with deoxyguanosine residues in DNA. nih.gov

The presence of CEdG adducts in DNA has been shown to induce single-strand breaks and increase mutation frequencies in plasmid DNA. nih.gov Furthermore, these adducts have been detected in human breast tumor and adjacent normal tissue, suggesting their potential in vivo relevance. nih.gov The development of sensitive analytical methods, such as liquid chromatography-electrospray ionization-tandem mass spectrometry, has enabled the quantification of these adducts in biological samples. nih.gov

Although these findings relate to a DNA adduct and not a direct adduct of the free amino acid with a macromolecule, they highlight the potential for the carboxyethyl moiety to be involved in the modification of biological macromolecules. Whether this compound itself can form adducts with proteins or nucleic acids under physiological conditions is an area that requires further research.

Advanced Methodologies for Research on R N2 1 Carboxyethyl L Arginine

Chromatographic and Spectrometric Techniques for Quantification and Structural Elucidation in Research Samples

The precise measurement and structural characterization of (R)-N2-(1-carboxyethyl)-L-arginine in complex biological matrices rely heavily on the separation power of chromatography coupled with the sensitivity and specificity of mass spectrometry and the structural resolving power of nuclear magnetic resonance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of non-volatile, polar compounds like this compound from biological samples. researchgate.net The development of a robust LC-MS/MS method involves several critical steps, including sample preparation, chromatography optimization, and mass spectrometric detection.

Sample preparation typically involves protein precipitation from plasma or other biological fluids using agents like methanol (B129727) or acetonitrile (B52724), followed by centrifugation to obtain a clear supernatant for injection. researchgate.net To ensure accuracy, stable isotope-labeled internal standards, such as [¹³C₆]-L-arginine, are often added at the beginning of the sample preparation process to account for matrix effects and variations during extraction. researchgate.netcriver.com

Chromatographic separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. While arginine and its derivatives can be challenging for conventional reversed-phase columns, specialized columns or ion-pairing agents can be employed. core.ac.uk A silica (B1680970) column has been used effectively for the separation of arginine and its methylated derivatives. researchgate.net The mobile phase usually consists of an aqueous component with an acid modifier like formic acid to ensure good peak shape and efficient ionization, and an organic component like acetonitrile for elution. researchgate.net

Detection by tandem mass spectrometry, often using a triple quadrupole instrument, provides high selectivity and sensitivity. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. For N2-(1-carboxyethyl)-L-arginine, the precursor ion [M-H]⁻ at m/z 245 has been identified in negative ionization mode. nih.gov The selection of specific precursor-to-product ion transitions for the analyte and its isotope-labeled internal standard ensures unambiguous identification and quantification.

Method validation is a critical final step, establishing the method's performance characteristics. This includes assessing linearity, accuracy, precision (intra- and inter-assay), limit of detection (LOD), lower limit of quantification (LLOQ), recovery, and matrix effects, ensuring the data generated is reliable and reproducible. researchgate.netnih.gov

Table 1: Example Parameters for LC-MS/MS Method Validation for Arginine Analogs This table is a composite example based on typical validation parameters for related analytes. researchgate.netcriver.comnih.gov

| Parameter | Typical Value/Range | Description |

| Linearity Range | 0.1 - 1000 µM | The range over which the detector response is proportional to the analyte concentration. |

| Accuracy | 99.0 - 120.0% | The closeness of the measured value to the true value. |

| Precision (CV%) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Lower Limit of Quantification (LLOQ) | 0.078 µM | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Limit of Detection (LOD) | 0.039 µM | The lowest concentration of analyte that can be reliably detected. |

| Extraction Recovery | > 85% | The efficiency of the analyte extraction process from the sample matrix. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution but requires analytes to be volatile and thermally stable. Amino acids like this compound are non-volatile and thermally labile, necessitating chemical derivatization prior to analysis. core.ac.ukd-nb.info

Derivatization targets the polar functional groups (amino and carboxyl groups) to create less polar and more volatile compounds. Common derivatization schemes for amino acids involve esterification of the carboxyl groups followed by acylation of the amino groups. ucdavis.edu For instance, derivatization with alkyl chloroformates can be used to prepare amino acids for GC analysis. core.ac.uk A study on the related compound N_G_-(1-carboxyethyl)-l-arginine found that after derivatization with methyl chloroformate and pentafluoropropanol/pentafluoropropionic anhydride (B1165640) (PFPA), the resulting derivative could be detected by GC-MS. nih.gov However, the analysis of arginine derivatives by GC-MS can be challenging, as some derivatives may be unstable and decompose at the high temperatures used in the GC injector or column, potentially leading to the formation of other compounds like ornithine. d-nb.infonih.gov This highlights the critical need for careful optimization and validation of the derivatization and analysis conditions.

Table 2: GC-MS Derivatization and Analysis of Carboxyethyl-Arginine Data derived from research on related arginine adducts. nih.gov

| Step | Reagent/Condition | Purpose | Observation |

| Derivatization 1 | 2 M HCl/CH₃OH | Methylation of carboxyl groups. | Forms methyl ester derivatives. |

| Derivatization 2 | Pentafluoropropionic anhydride (PFPA) / Ethyl Acetate (EA) | Acylation of amino and guanidino groups. | Creates volatile pentafluoropropionyl derivatives. |

| GC-MS Analysis | Electron Ionization (EI) | Separation and fragmentation of derivatives. | The derivative of N_G-(1-carboxyethyl)-l-arginine eluted as a very small peak. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules. Unlike mass spectrometry, which provides mass-to-charge ratio information, NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁵N) within the molecule's structure. This allows for definitive structural assignment and stereochemical determination.

For this compound, ¹H NMR would show characteristic signals for the protons in the arginine backbone and the attached 1-carboxyethyl group. chemicalbook.comresearchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and between protons and carbons, respectively, confirming the precise attachment point of the carboxyethyl group to the N2 nitrogen of the arginine moiety. ucl.ac.uk

Furthermore, NMR is increasingly used in metabolic profiling (metabonomics) to obtain a snapshot of the metabolites present in a biological sample. While less sensitive than MS, NMR is highly quantitative, reproducible, and requires minimal sample preparation, making it suitable for tracking changes in the concentration of this compound and other related metabolites in response to various stimuli or in disease states. ucl.ac.uk The development of ¹³C-detection methods has been particularly useful for studying arginine side-chains, overcoming some of the challenges associated with their dynamic nature. ucl.ac.uk

Radiotracer and Stable Isotope Labeling Studies

Isotope labeling studies are fundamental to understanding the dynamics of metabolic pathways, including the formation and fate of this compound. These techniques involve introducing molecules labeled with either radioactive or stable (heavy) isotopes into a biological system and tracking their incorporation into various metabolites.

Application of [¹⁴C] or [³H] Labeling for Metabolic Flux Analysis

Radiotracers such as Carbon-14 ([¹⁴C]) and Tritium ([³H]) are used to measure the rates (fluxes) of metabolic pathways. In the context of this compound research, one of its precursors, L-arginine, can be labeled with [³H] or [¹⁴C]. nih.gov By administering the labeled arginine and measuring the radioactivity incorporated into the subsequently isolated this compound over time, researchers can quantify its rate of formation. nih.gov This approach provides dynamic information on how fast the compound is synthesized and potentially catabolized under different physiological conditions. Such studies have been successfully used to determine the whole-body and organ-specific production rates of arginine itself. nih.gov Another application of radiolabeling involves synthesizing radiolabeled arginine derivatives, for example with Fluorine-18 ([¹⁸F]), for use in Positron Emission Tomography (PET) to visualize arginine metabolism in vivo. nih.gov

Utilization of [¹³C] or [¹⁵N] Isotope Tracers for Pathway Elucidation

Stable, non-radioactive isotopes like Carbon-13 ([¹³C]) and Nitrogen-15 (B135050) ([¹⁵N]) are powerful tools for tracing metabolic pathways. isotope.comresearchgate.net In these experiments, cells or organisms are supplied with a precursor, such as L-arginine or a potential source of the carboxyethyl group, that is enriched with one or more stable isotopes (e.g., uniformly ¹³C-labeled L-arginine or ¹⁵N-labeled L-arginine). isotope.commedchemexpress.com

The fate of the labeled atoms can then be traced using mass spectrometry or NMR spectroscopy. ucdavis.edu When analyzed by MS, the incorporation of stable isotopes results in a predictable mass shift in the resulting metabolite, this compound. By analyzing the mass isotopomer distribution, one can deduce the specific metabolic routes leading to its formation. This technique, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in proteomics, is a powerful method for quantitative analysis. isotope.com The use of stable isotope-labeled analogs is also the gold standard for creating internal standards for quantitative MS analysis, ensuring the highest level of accuracy. researchgate.netcriver.com

Table 3: Common Stable Isotopes Used in Arginine-Related Metabolic Studies Information compiled from multiple sources. ucdavis.eduisotope.commedchemexpress.comisotope.com

| Isotope | Labeled Precursor Example | Analytical Technique | Purpose |

| ¹³C | L-Arginine-¹³C₆ | LC-MS/MS, GC-C-IRMS, NMR | Pathway tracing, Quantitative internal standard |

| ¹⁵N | L-Arginine-¹⁵N₄ | LC-MS/MS, GC-C-IRMS, NMR | Tracing nitrogen fate in metabolism |

| ²H (D) | L-Arginine-d₇ | LC-MS/MS | Quantitative internal standard |

Genetic and Molecular Biology Tools

Advanced research into the biosynthesis, metabolism, and cellular impact of this compound relies on a sophisticated toolkit of genetic and molecular biology techniques. These methodologies allow for precise manipulation of biological systems to elucidate the function of key enzymes, understand regulatory networks, and map the global cellular response to the presence of this compound.

Gene Editing (e.g., CRISPR-Cas9) for Studying Enzyme Function and Regulation

The CRISPR-Cas9 system has emerged as a revolutionary tool for genetic engineering, offering unprecedented precision in editing the genomes of a wide range of organisms. nih.gov This technology is particularly valuable for studying the enzymes involved in the synthesis and degradation of this compound, such as octopine (B30811) dehydrogenase.

Functional Elucidation via Gene Knockout: The primary method for confirming the function of a putative synthase gene is through targeted knockout. By using CRISPR-Cas9 to introduce a double-strand break at a specific locus within the gene, the cell's non-homologous end joining (NHEJ) repair pathway can be exploited to create small insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein. nih.gov In a model organism known to produce this compound, the successful knockout of the candidate synthase gene would be validated by the absence of the compound in cellular extracts, confirming the gene's role in its biosynthesis. Genome-wide CRISPR/Cas9 knockout screens can also be employed to systematically identify all genes whose absence confers sensitivity or resistance to perturbations in arginine-related metabolic pathways. thno.orgnih.gov

Studying Regulation with CRISPRi and CRISPRa: Beyond simple knockouts, modified CRISPR systems can be used to study gene regulation. CRISPR interference (CRISPRi) utilizes a catalytically "dead" Cas9 (dCas9) protein, which can be guided to a gene's promoter region to physically block transcription, effectively silencing the gene without altering the DNA sequence. acs.org This approach allows for the tunable downregulation of enzyme expression, which can reveal the physiological consequences of reduced enzyme levels. acs.org Conversely, CRISPR activation (CRISPRa), where dCas9 is fused to a transcriptional activator, can be used to upregulate the expression of the synthase gene to study the effects of its overproduction. Such studies have been effective in dissecting the complex feedback regulation of metabolic pathways related to arginine biosynthesis. acs.org

A hypothetical experimental design for using CRISPR-Cas9 to study the gene responsible for this compound synthesis is outlined below.

Table 1: Hypothetical CRISPR-Cas9 Experimental Design for Functional Analysis of a Putative this compound Synthase Gene

| CRISPR Modality | Objective | Experimental Approach | Expected Outcome | Relevant Finding Context |

|---|---|---|---|---|

| Knockout (Cas9) | Confirm gene's role in biosynthesis. | Design gRNA to target an early exon of the putative synthase gene. Transfect host cells and select for edited clones. | Ablation of this compound production, confirming the gene's essential role. | CRISPR-based knockouts have been used to identify critical genes in arginine and lysine (B10760008) biosynthesis. asm.org |

| Interference (CRISPRi) | Investigate the impact of reduced enzyme levels on cellular metabolism and regulation. | Design gRNAs to target the promoter region of the synthase gene. Utilize a dCas9-repressor fusion. | Dose-dependent decrease in compound levels and potential compensatory changes in related metabolic pathways. | CRISPRi has been used to downregulate transcriptional repressors in arginine overproducing E. coli, improving growth rates. acs.org |

| Activation (CRISPRa) | Study the effects of enzyme overexpression and potential pathway bottlenecks. | Design gRNAs to target the promoter region. Utilize a dCas9-activator fusion. | Significant increase in compound production, potentially revealing flux control points or feedback inhibition mechanisms. | Overexpression approaches are used to validate the function of resistance genes in metabolic pathways. thno.orgnih.gov |

In Vitro and Ex Vivo Enzymatic Assay Development and High-Throughput Screening

The study and exploitation of the enzymes that synthesize or modify this compound require robust enzymatic assays. These assays are fundamental for characterizing enzyme kinetics, understanding mechanism, and for developing high-throughput screening (HTS) campaigns to discover novel enzyme inhibitors or modifiers. nih.govresearchgate.net

Enzymatic Assay Development: An in vitro enzymatic assay for a synthase like octopine dehydrogenase, which catalyzes the reductive condensation of L-arginine and pyruvate (B1213749), would typically be designed to monitor the consumption of one of the substrates or the formation of one of the products. The most common approach for dehydrogenases is to monitor the change in absorbance of the nicotinamide (B372718) cofactor (NADH or NADPH) at 340 nm.

Reaction Direction: In the synthetic direction, the reaction consumes NADH, leading to a decrease in absorbance at 340 nm.

Enzyme Source: The enzyme can be purified from its native source or, more commonly, produced recombinantly in a host like E. coli for higher yield and purity.

Substrates: The assay would include saturating concentrations of L-arginine and pyruvate, with a limiting amount of NADH to initiate the reaction.

Buffer and Conditions: The pH, temperature, and ionic strength of the buffer would be optimized to ensure maximal and stable enzyme activity.

Ex vivo assays can also be developed using cell lysates or tissue homogenates that contain the active enzyme. nih.govnih.gov These are useful for studying the enzyme in a more complex biological matrix but can be challenging due to the presence of interfering enzymes and metabolites.

High-Throughput Screening (HTS): To screen for molecules that modulate the enzyme's activity, the optimized in vitro assay is miniaturized for use in multi-well plates (e.g., 384- or 1536-well formats). HTS allows for the rapid testing of tens of thousands of compounds from chemical libraries. rsc.org Automation, including the use of acoustic dispensing technology for nanoscale liquid handling, is critical for achieving the necessary scale and precision. rsc.org The goal is to identify "hits"—compounds that cause a significant change in enzyme activity (e.g., >50% inhibition). These hits can then be subjected to further validation and characterization to confirm their activity and determine their mechanism of action.

Table 3: Components of a Typical High-Throughput Screening Assay for an this compound Synthase Inhibitor

| Component | Description | Example Concentration/Condition | Purpose |

|---|---|---|---|

| Buffer | Maintains a stable pH for optimal enzyme activity. | 100 mM Tris-HCl, pH 7.5 | Provide a suitable chemical environment. |

| Enzyme | Purified recombinant octopine dehydrogenase. | 10 nM | The biological catalyst to be inhibited. |

| Substrate 1 | L-Arginine | 5 mM | One of the building blocks for the product. |

| Substrate 2 | Sodium Pyruvate | 5 mM | The second building block for the product. |

| Cofactor | Nicotinamide adenine (B156593) dinucleotide (NADH) | 200 µM | Reducing equivalent for the reaction; its consumption is monitored. |

| Test Compound | Small molecules from a chemical library. | 10 µM | Potential inhibitor of the enzyme. |

| Detection Method | Spectrophotometry | Measure absorbance at 340 nm over time. | Quantify the rate of NADH consumption, which reflects enzyme activity. |

| Plate Format | High-density microplate. | 1536-well plate | Enable miniaturization and automation for high throughput. rsc.org |

Synthetic Chemistry and Analog Development for Research Purposes

Laboratory Synthesis Strategies for (R)-N2-(1-carboxyethyl)-L-arginine

The creation of this compound in a laboratory setting requires precise control over its three-dimensional structure, a concept known as stereochemistry. Given that the starting material, L-arginine, is itself a chiral molecule (possessing a specific stereocenter), the introduction of a second stereocenter during the synthesis necessitates stereoselective methods to obtain the desired (R) configuration at the new chiral carbon.

Stereoselective Synthesis Methods

A primary strategy for the stereoselective synthesis of this compound is diastereoselective reductive amination . This method involves the reaction of an L-arginine derivative with a pyruvate (B1213749) derivative (an α-keto acid). The initial reaction forms an imine intermediate, which is then reduced to the final amine product. The stereochemical outcome of this reaction is influenced by the existing stereocenter in the L-arginine backbone, which directs the approach of the reducing agent.

Key considerations for achieving high diastereoselectivity include:

Protecting Groups: The functional groups of L-arginine (the α-amino group, the carboxyl group, and the guanidino group) must be appropriately protected to prevent unwanted side reactions. The choice of protecting groups can also influence the stereochemical course of the reaction.

Chiral Auxiliaries: In some cases, a chiral auxiliary can be attached to the pyruvate derivative to enhance stereochemical control. This auxiliary is later removed to yield the desired product.

Reaction Conditions: Factors such as the choice of reducing agent, solvent, temperature, and pH can significantly impact the diastereomeric ratio of the product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

While detailed protocols specifically for this compound are not extensively published, the principles of diastereoselective synthesis of N-(1-carboxyethyl) amino acids provide a foundational approach.

Optimization of Synthetic Yields and Purity for Research-Grade Material

For the production of research-grade this compound, both high yield and exceptional purity are paramount. Optimization of the synthetic route involves a systematic investigation of various reaction parameters.

| Parameter | Considerations for Optimization |

| Reactant Stoichiometry | Adjusting the ratio of the L-arginine derivative to the pyruvate derivative to maximize conversion and minimize side products. |

| Reaction Time and Temperature | Monitoring the reaction progress to determine the optimal time for completion while minimizing degradation of reactants or products. |

| Purification Methods | Employing techniques such as ion-exchange chromatography, reverse-phase high-performance liquid chromatography (HPLC), and crystallization to separate the desired diastereomer from unreacted starting materials and other stereoisomers. |

| Analytical Characterization | Utilizing methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and assess the purity of the final compound. |

The goal is to develop a reproducible and scalable process that consistently delivers material of a quality suitable for sensitive biochemical and biological assays.

Design and Synthesis of Specific Chemical Probes and Modulators

To investigate the biological functions of this compound and its interacting partners, specialized chemical tools such as enzyme-specific inhibitors or activators, and tagged probes are essential.

Development of Enzyme-Specific Inhibitors or Activators

While specific inhibitors or activators based on the this compound scaffold are not widely reported, general strategies for designing such molecules can be applied. For instance, creating analogs with modified functional groups could lead to compounds that bind to the active site of an enzyme but cannot be turned over, thus acting as inhibitors. For example, replacing the carboxyl group with a non-hydrolyzable phosphonate (B1237965) or introducing bulky substituents could disrupt catalytic activity. The design of such modulators often relies on understanding the structure of the target enzyme, such as octopine (B30811) dehydrogenase.

Synthesis of Fluorescent or Affinity Probes for Target Identification and Localization

Fluorescent and affinity probes are invaluable for identifying and studying the proteins that bind to this compound.

Fluorescent Probes: These are synthesized by attaching a fluorescent molecule (a fluorophore) to the this compound structure. The attachment point must be carefully chosen to avoid disrupting the binding interaction with the target protein. For instance, a linker arm could be attached to a less critical part of the molecule. The synthesis of fluorescent probes for L-arginine often involves Schiff base derivatives with naphthalene (B1677914) or other fluorescent moieties, a strategy that could be adapted for this compound. nih.gov

Affinity Probes: These probes typically incorporate a "tag" such as biotin (B1667282), which has a very strong and specific interaction with streptavidin. The synthesis involves coupling biotin to this compound, again, often via a linker. The resulting probe can be used in affinity chromatography to isolate and identify binding partners from complex biological mixtures. The synthesis of such probes often utilizes modular approaches where the binding moiety, the linker, and the tag are assembled systematically.

Preparation of Isotope-Labeled Analogs for Biochemical and Metabolic Studies

Isotope-labeled analogs of this compound are crucial for a variety of biochemical and metabolic studies, including tracing its metabolic fate and quantifying its presence in biological samples using mass spectrometry.

The synthesis of these analogs involves incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure. This can be achieved by using commercially available isotope-labeled starting materials.

Table of Commercially Available Labeled L-Arginine Precursors:

| Labeled Precursor | Isotopic Purity | Potential Use in Synthesis |

| L-Arginine:HCl (¹³C₆, 99%; ¹⁵N₄, 99%) | 99% for both ¹³C and ¹⁵N | Synthesis of fully labeled this compound for metabolic tracing and as an internal standard in mass spectrometry. |

| L-Arginine-N-Fmoc, Pbf-OH (¹³C₆, 99%; ¹⁵N₄, 99%) | 99% for both ¹³C and ¹⁵N | A protected and labeled precursor suitable for solid-phase peptide synthesis or solution-phase synthesis of labeled analogs. |

The synthetic route would be similar to the non-labeled synthesis, with the labeled L-arginine derivative being reacted with a non-labeled pyruvate derivative. The resulting labeled this compound can then be used in a variety of quantitative and mechanistic studies.

Evolutionary and Comparative Biochemistry of R N2 1 Carboxyethyl L Arginine Pathways

Phylogenetics of (R)-N2-(1-carboxyethyl)-L-arginine Metabolizing Enzymes

The biosynthesis and catabolism of this compound and related opines are primarily catalyzed by two main enzyme families: opine dehydrogenases (ODHs) and, in a related context, N2-(2-carboxyethyl)arginine synthase (CEAS). Phylogenetic analyses reveal distinct evolutionary trajectories for these enzymes, shaped by the specific metabolic needs of the organisms in which they are found.

In bacteria, the phylogenetic landscape of ODHs is more complex. Some bacterial ODHs are involved in the catabolism of opines produced by plants in response to infection by Agrobacterium species. nih.gov Flavin-containing opine dehydrogenases have also been identified in bacteria like Pseudomonas putida and Bradyrhizobium japonicum. nih.govplos.org These enzymes are structurally different from the NAD(P)H-dependent ODHs found in marine invertebrates and Agrobacterium, indicating a case of convergent evolution where different protein scaffolds have been adapted to catalyze similar reactions. For instance, in Bradyrhizobium japonicum, two different catalytic subunits, which are not closely related phylogenetically, can assemble with common regulatory subunits to function as octopine (B30811) dehydrogenases. nih.gov This "subunit-exchange" model highlights a mechanism for the rapid evolution of new enzyme functions. nih.gov

N2-(2-carboxyethyl)arginine synthase (CEAS), on the other hand, represents a distinct evolutionary lineage. This thiamine (B1217682) diphosphate-dependent enzyme is found in the bacterium Streptomyces clavuligerus and catalyzes the condensation of D-glyceraldehyde-3-phosphate and L-arginine to form N2-(2-carboxyethyl)arginine, a precursor to the β-lactamase inhibitor clavulanic acid. nih.govnih.govresearchgate.net It is important to note the substrate difference (glyceraldehyde-3-phosphate instead of pyruvate) which results in a "2-carboxyethyl" derivative. While both CEAS and ODHs catalyze a C-N bond formation, their different substrate specificities, cofactor requirements, and distinct protein folds suggest they have evolved from different ancestral enzymes. The evolutionary pressure for CEAS was likely the need for a specific precursor for a secondary metabolite with antibiotic properties, leading to the recruitment and adaptation of a thiamine diphosphate-dependent enzyme.

The following table summarizes the key differences between these two enzyme families:

| Feature | Opine Dehydrogenases (ODHs) | N2-(2-carboxyethyl)arginine synthase (CEAS) |

| Typical Substrates | Pyruvate (B1213749) + L-arginine | D-glyceraldehyde-3-phosphate + L-arginine |

| Product | This compound (Allo-octopine) | N2-(2-carboxyethyl)arginine |

| Cofactor | NAD(P)H or Flavins | Thiamine diphosphate (B83284) (ThDP) |

| Primary Domain(s) | Eukarya, Bacteria | Bacteria |

| Primary Role | Anaerobic metabolism, Osmoregulation, Nutrient source | Antibiotic biosynthesis precursor |

| Evolutionary Pattern | Divergent evolution within species phylogeny, Convergent evolution of function | Specialized evolution for secondary metabolism |

Distribution and Role of the Compound Across Biological Domains (Archaea, Bacteria, Eukarya)

The distribution of this compound and its metabolic pathways is widespread, yet its roles are tailored to the specific lifestyles of the organisms in each biological domain.

Archaea: To date, there is a lack of direct evidence for the presence of this compound or its specific metabolizing enzymes in the domain Archaea. While some archaea possess unique pathways for amino acid metabolism, the synthesis or utilization of opines has not been a documented feature of this domain.

Bacteria: In the bacterial domain, the metabolism of opines, including those of the octopine family, is most famously associated with the genus Agrobacterium. These plant pathogens genetically engineer their host plants to produce opines, which they then use as an exclusive source of carbon, nitrogen, and energy. wikipedia.org This creates a unique ecological niche for the bacteria. More recently, opine-like molecules have been identified as metallophores, termed "opine-like zincophores," in various bacteria, including the human pathogens Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov These molecules are involved in the acquisition of essential metal ions like zinc, highlighting a role in virulence and host-pathogen interactions. In Streptomyces clavuligerus, the related compound N2-(2-carboxyethyl)arginine is a key intermediate in the biosynthesis of clavulanic acid, a potent inhibitor of β-lactamase enzymes. nih.govnih.govresearchgate.net

Eukarya: Within Eukarya, this compound and other opines are well-documented in marine invertebrates, particularly molluscs and annelids. wikipedia.org In these organisms, opines play a crucial role in anaerobic metabolism. During periods of oxygen deprivation (hypoxia or anoxia), the accumulation of pyruvate from glycolysis would normally lead to the production of lactate (B86563). However, in these invertebrates, opine dehydrogenases use pyruvate and an amino acid to produce opines, thereby regenerating NAD+ and allowing glycolysis to continue without a significant drop in intracellular pH. This is a critical adaptation for survival in intertidal zones and other environments with fluctuating oxygen levels. Furthermore, opines are involved in osmoregulation, helping to maintain cell volume in response to changes in salinity. nih.gov Some fungi, like the poisonous mushroom Clitocybe acromelalga, are also known to produce opine-type amino acids. wikipedia.org

The following table provides an overview of the distribution and roles of this compound and related compounds:

| Biological Domain | Organism Examples | Role of this compound or Related Compounds |

| Archaea | Not yet identified | Not yet identified |

| Bacteria | Agrobacterium tumefaciens | Nutrient source for the pathogen (niche construction) |

| Staphylococcus aureus, Pseudomonas aeruginosa | Component of opine-like zincophores for metal acquisition | |

| Streptomyces clavuligerus | Precursor to the antibiotic clavulanic acid | |

| Eukarya | Marine Molluscs (e.g., octopus, clams), Annelids | Anaerobic metabolism (maintaining redox balance), Osmoregulation |

| Clitocybe acromelalga (mushroom) | Presence of opine-type amino acids | |

| Plants (in response to Agrobacterium infection) | Production induced by pathogen for its consumption |

Adaptive Significance of this compound Metabolism in Diverse Organisms and Environments

The metabolism of this compound provides a clear adaptive advantage to organisms in a variety of ecological niches.

In the competitive microbial world, the ability of Streptomyces clavuligerus to synthesize clavulanic acid from an arginine-derived precursor confers a significant survival advantage. By inhibiting β-lactamases, clavulanic acid protects β-lactam antibiotics from degradation, thereby enhancing their efficacy against competing bacteria. This represents a sophisticated chemical warfare strategy. For pathogenic bacteria like Agrobacterium, inducing the host to produce a specific nutrient that only the pathogen can efficiently utilize is a highly effective strategy for colonization and proliferation. researchgate.netresearchgate.netapsnet.org The discovery of opine-like zincophores in other pathogenic bacteria suggests that this theme of using specialized opine-like molecules to gain a competitive edge, in this case by sequestering essential metals, may be more widespread. nih.gov

For marine invertebrates living in environments with fluctuating oxygen levels, such as intertidal zones, the accumulation of opines like this compound is a key adaptation for surviving periods of hypoxia or anoxia. By providing an alternative to lactate production, opine metabolism allows for sustained energy production through glycolysis without the detrimental effects of acidosis. This metabolic flexibility is crucial for their ability to thrive in these challenging habitats. Similarly, the role of opines as osmolytes is critical for marine invertebrates that experience changes in salinity. By adjusting the intracellular concentration of these compatible solutes, they can maintain cell volume and function in both hyper- and hypo-osmotic conditions. nih.govresearchgate.net

The discovery of opine dehydrogenases in extremophilic bacteria from environments like hot springs suggests that opine metabolism may also confer adaptive advantages under other extreme conditions. While the specific roles in these organisms are still under investigation, it is plausible that these compounds could act as compatible solutes to protect cellular components from thermal stress or other environmental insults.

The following table details the adaptive significance of this compound metabolism in different organisms and environments:

| Organism/Environment | Adaptive Significance of this compound Metabolism |

| Streptomyces clavuligerus | Production of a precursor for the β-lactamase inhibitor clavulanic acid, providing a competitive advantage against other bacteria. |

| Agrobacterium tumefaciens | Creation of a specific nutritional niche in the host plant, promoting pathogen growth and dissemination. |

| Other Pathogenic Bacteria | Potential role in virulence through the synthesis of opine-like metallophores for nutrient acquisition. |

| Marine Invertebrates (Hypoxic Environments) | Maintenance of redox balance during anaerobiosis, allowing for sustained ATP production via glycolysis without a drop in intracellular pH. |

| Marine Invertebrates (Variable Salinity) | Function as compatible osmolytes to regulate cell volume and maintain cellular function during osmotic stress. |

| Extremophilic Bacteria | Potential role as compatible solutes to protect against environmental stresses such as high temperature. |

Future Directions and Emerging Research Avenues in R N2 1 Carboxyethyl L Arginine Research

Discovery of Unexplored Biochemical Roles and Pathways

The established biochemical role of opines, including L-Allooctopine, is primarily in the anaerobic metabolism of certain marine mollusks, where they are synthesized by opine dehydrogenases. wikipedia.orgwikipedia.org These enzymes catalyze the reductive condensation of an amino acid and an α-keto acid, a function analogous to lactate (B86563) dehydrogenase in vertebrates for maintaining redox balance during anaerobic conditions. wikipedia.org Specifically, L-Allooctopine is known to be a competitive inhibitor of D-octopine dehydrogenase.

Future research efforts are anticipated to move beyond this classical role to uncover new physiological functions and metabolic pathways involving (R)-N2-(1-carboxyethyl)-L-arginine. A key area of potential discovery lies in its interaction with other metabolic networks. For instance, given its structural similarity to arginine, a critical substrate for nitric oxide synthases (NOS), one hypothetical avenue of investigation could be its influence on nitric oxide (NO) signaling pathways. However, current scientific literature accessible through searches does not provide substantive evidence for this role, marking it as a speculative but potentially fruitful area for future inquiry. The exploration of its metabolic fate and potential signaling properties in organisms beyond marine invertebrates remains a largely uncharted field.

Integration with Systems Biology and Computational Modeling Approaches

The integration of this compound into broader biological contexts stands to be significantly advanced by systems biology and computational modeling. Systems biology approaches could elucidate how fluctuations in L-Allooctopine levels, within organisms that produce it, impact the entire metabolic network. This involves mapping its connections to other pathways and understanding its role within the larger cellular system under various physiological or environmental conditions.

Computational modeling offers a powerful tool for predicting the biochemical behavior of L-Allooctopine. Molecular docking simulations could be employed to screen for potential interactions with a wide range of proteins beyond its known dehydrogenase targets. ebi.ac.uk Such studies could help identify novel protein binders and potential regulatory functions. Quantitative structure-activity relationship (QSAR) models could further predict its biological activities and guide the synthesis of derivatives with enhanced or novel properties. At present, there is limited specific published research applying these computational and systems biology approaches directly to L-Allooctopine, representing a significant opportunity for future investigation.

Identification of Novel Enzymes and Regulatory Mechanisms

The primary enzyme associated with L-Allooctopine is octopine (B30811) dehydrogenase (ODH), which is part of a broader family of opine dehydrogenases found in marine invertebrates and bacteria. wikipedia.orgwikipedia.orgnih.gov These enzymes are involved in the synthesis and catabolism of opines. nih.gov The mechanism of the related D-octopine dehydrogenase from the scallop Pecten maximus has been studied in detail, revealing an ordered binding of substrates (NADH, L-arginine, and then pyruvate). ebi.ac.ukrcsb.org